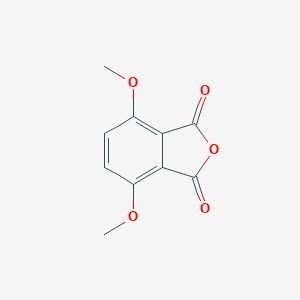

3,6-Dimethoxyphthalic anhydride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,7-dimethoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-5-3-4-6(14-2)8-7(5)9(11)15-10(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJYRDODMNDLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372908 | |

| Record name | 3,6-Dimethoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-12-7 | |

| Record name | 3,6-Dimethoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Phthalic Anhydride Chemistry

The journey of phthalic anhydride (B1165640) chemistry began in 1836 when it was first reported by Auguste Laurent. nih.gov Initially, its synthesis involved the liquid-phase oxidation of naphthalene (B1677914) using a mercury catalyst. nih.govsigmaaldrich.com This early method paved the way for phthalic anhydride to become the first commercially available dicarboxylic acid anhydride, establishing its importance in the burgeoning chemical industry. nih.govstenutz.eu

A significant evolution in its production came with the development of gas-phase catalytic oxidation processes. The modern industrial standard utilizes vanadium pentoxide (V₂O₅) as a catalyst for the oxidation of naphthalene with molecular oxygen. nih.govsigmaaldrich.com An even more atom-economical and widely adopted method today is the oxidation of o-xylene (B151617), a reaction that proceeds with high selectivity. nih.govwikipedia.org This advancement was crucial as the availability of o-xylene from the petrochemical industry provided a more abundant and cost-effective raw material compared to naphthalene. wikipedia.org

The industrial importance of phthalic anhydride skyrocketed due to its role as a primary precursor for a vast array of commercial products. Its most significant application is in the large-scale production of phthalate (B1215562) esters, which function as plasticizers for polymers like polyvinyl chloride (PVC). nih.govscielo.org.mx Beyond plasticizers, phthalic anhydride is a key intermediate in the synthesis of unsaturated polyester (B1180765) resins, alkyd resins for paints and lacquers, and a variety of dyes. scielo.org.mxmnstate.edu Its reactivity has been harnessed to create well-known compounds such as phenolphthalein, discovered in 1871 by Adolf von Baeyer, and various anthraquinone (B42736) dyes. nih.gov

Significance of Dimethoxyphthalic Anhydride Frameworks in Modern Organic Synthesis

Classical and Established Synthetic Pathways

The traditional synthesis of this compound often involves a two-step process: the formation of the aromatic ring with the desired substituents, followed by the creation of the anhydride ring.

Oxidation-Based Routes for Aromatic Ring Formation

A common strategy to construct the substituted aromatic core of this compound involves the oxidation of a pre-functionalized aromatic precursor. For instance, the oxidation of 3,6-dimethyl-1,2-dimethoxybenzene can yield the corresponding 3,6-dimethoxyphthalic acid. This dicarboxylic acid then serves as the immediate precursor to the target anhydride.

Cyclization and Dehydration Processes for Anhydride Ring Closure

Once the corresponding phthalic acid, in this case, 3,6-dimethoxyphthalic acid, is obtained, the final step involves an intramolecular cyclization and dehydration to form the anhydride ring. This is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by heating it to its melting point to drive off water. wikipedia.org This process of converting a phthalic acid to its anhydride through dehydration is a well-established and fundamental transformation in organic synthesis. wikipedia.orgyoutube.com

For example, the synthesis of 4,5-dimethoxyphthalic anhydride, a positional isomer of the target compound, involves the oxidation of 3,4-dimethoxyxylene using potassium permanganate (B83412) to yield 4,5-dimethoxyphthalic acid. Subsequent treatment with acetic anhydride at elevated temperatures facilitates the cyclization to the anhydride. This general principle of oxidizing alkyl side chains on a benzene (B151609) ring to carboxylic acids, followed by dehydration, is a classic approach to phthalic anhydrides. wikipedia.org

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers more sophisticated and efficient methods for the preparation of substituted phthalic anhydrides, including this compound.

Phase-Transfer Catalysis in Anhydride Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, offering advantages such as increased yields, reduced reaction times, and the use of less hazardous reagents. crdeepjournal.org While specific examples for the direct synthesis of this compound using PTC are not extensively documented, the principles of PTC can be applied to various steps in its synthesis. For instance, PTC is effective in O, N, S, and P alkylation reactions, which could be relevant in the synthesis of the starting materials. crdeepjournal.org The technology allows for reactions between water-soluble and organic-soluble reactants by using a catalyst to transport one reactant across the phase boundary. crdeepjournal.org

Regioselective Synthesis Strategies for Substituted Phthalic Anhydrides

Achieving specific substitution patterns on the phthalic anhydride ring is a key challenge in organic synthesis. Regioselective synthesis strategies are therefore crucial for preparing compounds like this compound with a defined arrangement of substituents. One approach involves the Diels-Alder reaction, a powerful tool for forming six-membered rings with controlled regiochemistry. For example, the reaction of a substituted diene with a suitable dienophile can lead to a cyclohexene (B86901) derivative that can be further elaborated into the desired phthalic anhydride.

Another strategy involves the transimidation between a substituted N-alkyl phthalimide (B116566) and a substituted tetrahydrophthalic anhydride. google.com This method allows for the synthesis of various substituted phthalic anhydrides. google.com The regiochemistry of the final product is determined by the substitution pattern of the starting materials.

Emerging and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methods, aiming to minimize waste and use more environmentally benign reagents and conditions. researchgate.net For the synthesis of phthalic anhydrides in general, greener approaches are being explored, such as the use of biomass-derived furan (B31954) and maleic anhydride. nih.gov While not yet specifically reported for this compound, these sustainable strategies represent the future direction of chemical synthesis. The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a key focus. researchgate.net

Chemical Reactivity and Transformation Pathways of 3,6 Dimethoxyphthalic Anhydride

Electrophilic Acylation Reactions

Electrophilic acylation reactions involving 3,6-dimethoxyphthalic anhydride (B1165640) are fundamental to its application in organic synthesis, allowing for the introduction of the dimethoxyphthaloyl group onto various substrates.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comwikipedia.org In the case of 3,6-dimethoxyphthalic anhydride, this reaction allows for the introduction of a dimethoxybenzoylmethyl group onto an aromatic or heteroaromatic substrate. The reaction proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com

The presence of electron-donating groups on the aromatic substrate generally enhances the reaction rate, while electron-withdrawing groups can deactivate the ring and hinder the reaction. sigmaaldrich.com The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial and a stoichiometric amount is often required as it complexes with both the reactant and the product. masterorganicchemistry.comorganic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Toluene | Acetic Anhydride | Triphenyltin grafted on SBA-15 | - | Aryl Ketone sigmaaldrich.com |

| Anisole | Acetic Anhydride | CholineCl-ZnCl₂ | Deep Eutectic Solvent | Aryl Ketone researchgate.net |

| Benzene (B151609) | Succinic Anhydride | AlCl₃ | - | Keto-acid (in Haworth synthesis) wikipedia.org |

This table provides illustrative examples of Friedel-Crafts acylation reactions under various conditions and is not specific to this compound.

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents (RMgX), are potent nucleophiles that readily attack the electrophilic carbonyl carbons of acid anhydrides. chemistrysteps.com The reaction of this compound with a Grignard reagent typically proceeds in a two-step manner. The first equivalent of the Grignard reagent attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a keto-carboxylate intermediate. A second equivalent of the Grignard reagent can then attack the newly formed ketone, ultimately yielding a tertiary alcohol after an acidic workup. leah4sci.com

The reaction with Grignard reagents can sometimes be complex. For instance, with o-phthalic esters, steric hindrance from the cis-positioned carboxyl groups can lead to the formation of phthalide (B148349) as an intermediate product, with only one ester group reacting. u-tokyo.ac.jp The reactivity of the Grignard reagent is influenced by factors such as the solvent and the nature of the halide and organic group. mit.edu

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of this compound is susceptible to attack by various nucleophiles, leading to the opening of the ring and the formation of dicarboxylic acid derivatives.

Alcoholysis and Esterification Pathways

The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of a monoester. This reaction is a type of esterification where the alcohol acts as a nucleophile, attacking one of the carbonyl groups and cleaving the anhydride ring. chemistrysteps.comlibretexts.org This initial reaction is often rapid. researchgate.net The resulting product contains both an ester and a carboxylic acid functional group. Further esterification of the remaining carboxylic acid group to form a diester can be achieved, but typically requires a catalyst and more forcing conditions. researchgate.net The process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. google.com

Table 2: General Conditions for Phthalic Anhydride Esterification

| Alcohol Type | Catalyst | Temperature Range (°C) | Product |

|---|---|---|---|

| Mono-alcohols | Titanium, Zirconium, or Tin-based catalysts; Acid catalysts (e.g., H₂SO₄) | 150 - 280 | Mixed Esters google.com |

| Glycerol (in alcoholysis) | Calcium oxide | 180 - 200 | Monoglycerides semanticscholar.org |

This table presents general conditions for the esterification of phthalic anhydride and its derivatives.

Aminolysis for Imide and Amide Formation

Amines, being effective nucleophiles, readily react with this compound in a process called aminolysis. chemistrysteps.com The reaction with a primary amine initially forms a phthalamic acid, which contains both an amide and a carboxylic acid group. Upon heating, this intermediate can undergo intramolecular cyclization with the loss of a water molecule to form a substituted phthalimide (B116566). For the reaction to proceed to completion, two equivalents of the amine are often necessary; the first acts as the nucleophile, and the second acts as a base to neutralize the resulting carboxylic acid. libretexts.org

Hydrolysis and Carboxylic Acid Formation

This compound readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, 3,6-dimethoxyphthalic acid. chemistrysteps.comlibretexts.org This reaction is essentially the reverse of the anhydride's formation from the dicarboxylic acid via dehydration. The hydrolysis can occur under neutral, acidic, or basic conditions, with the rate being significantly increased in the presence of an acid or a base catalyst. chemistry.coachyoutube.com In basic hydrolysis, the initially formed dicarboxylic acid will be deprotonated by the base to form the dicarboxylate salt. youtube.com

Condensation Reactions for Polycyclic and Complex Architectures

This compound serves as a valuable building block in the synthesis of complex polycyclic and heterocyclic structures, primarily through condensation reactions. One of the most significant applications is in the synthesis of anthraquinone (B42736) derivatives.

The condensation of this compound with cresols, for instance, provides a pathway to trihydroxy-methyl-anthraquinones. This reaction typically proceeds via a Friedel-Crafts acylation mechanism, where the anhydride reacts with the cresol (B1669610) in the presence of a Lewis acid catalyst like aluminum chloride. The initial product is a substituted benzoyl-benzoic acid, which can then be dehydrated to yield the corresponding anthraquinone. researchgate.net

A study focusing on the condensation with o-, m-, and p-cresols found that using an excess of the cresol as a solvent and a relatively large proportion of aluminum chloride led to consistent and satisfactory results. For example, the reaction with p-cresol (B1678582) at 70°C for 9 hours yielded 3,6-dimethoxy-2-(2-hydroxy-5-methylbenzoyl)benzoic acid. This intermediate can subsequently be cyclized to form the anthraquinone skeleton. researchgate.net

The following table summarizes the initial condensation products formed from the reaction of this compound with different cresols:

Table 1: Condensation Products of this compound with Cresols

| Reactant (Cresol) | Condensation Product |

| p-Cresol | 3,6-Dimethoxy-2-(2-hydroxy-5-methylbenzoyl)benzoic acid |

| o-Cresol | 3,6-Dimethoxy-2-(4-hydroxy-3-methylbenzoyl)benzoic acid |

| m-Cresol (B1676322) | Mixture of 3,6-dimethoxy-2-(2-hydroxy-4-methylbenzoyl)benzoic acid and 3,6-dimethoxy-2-(4-hydroxy-2-methylbenzoyl)benzoic acid |

While the synthesis of various polycyclic aromatic hydrocarbons often involves condensation reactions, specific examples detailing the use of this compound for more complex polycyclic systems beyond anthraquinones are not extensively documented in readily available literature. However, the general reactivity pattern suggests its potential utility in constructing other fused ring systems by reacting with various aromatic and polycyclic aromatic hydrocarbons.

Other Key Transformation Pathways and Functionalizations

Beyond its use in building polycyclic frameworks, this compound undergoes several other key chemical transformations, allowing for the introduction of diverse functionalities.

Friedel-Crafts Acylation:

As a cyclic anhydride, this compound is a classic acylating agent in Friedel-Crafts reactions. wikipedia.orgorganic-chemistry.org In the presence of a Lewis acid catalyst, it can acylate a wide range of aromatic compounds to introduce a carboxyaroyl group. wikipedia.org This reaction is a fundamental method for forming carbon-carbon bonds to aromatic rings and is the initial step in the synthesis of the anthraquinones mentioned previously. researchgate.net The reactivity of the aromatic substrate and the reaction conditions can influence the yield and regioselectivity of the acylation. researchgate.net

Reactions with Organometallic Reagents:

The carbonyl groups of the anhydride are susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.comsaskoer.caleah4sci.com These reactions can lead to the formation of a variety of products depending on the stoichiometry and reaction conditions.

Typically, the reaction of an anhydride with two equivalents of a Grignard reagent results in the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com The first equivalent opens the anhydride ring to form a keto-carboxylate intermediate, which is then attacked by the second equivalent at the ketone carbonyl. youtube.com However, by carefully controlling the reaction conditions, such as using low temperatures (-70°C), it is possible to isolate the intermediate methyl ketone in good yields from the reaction of acetic anhydride with various Grignard reagents. mdma.ch While specific examples with this compound are not detailed, the general principles of these reactions are applicable.

The use of less reactive organometallic reagents, like Gilman reagents (lithium dialkylcuprates), can often allow for the selective formation of ketones from acid anhydrides by avoiding the second addition. youtube.comyoutube.com

Synthesis of Heterocyclic Compounds:

This compound is a precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly isoindoline-1,3-diones (phthalimides). Reaction with primary amines or ammonia (B1221849) derivatives leads to the opening of the anhydride ring, followed by cyclization to form the imide ring. This is a common and efficient method for the preparation of substituted phthalimides. nih.gov These phthalimide derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, 2-aminoisoindoline-1,3-dione, derived from phthalic anhydride, can be further reacted to produce a variety of analogs. nih.gov

The following table lists the key compound names mentioned in this article:

Synthesis of Derivative Compounds and Analogues Based on 3,6 Dimethoxyphthalic Anhydride

Phthalimidine Derivatives and Related Heterocycles

Phthalimidine derivatives, a class of heterocyclic compounds, can be synthesized from 3,6-dimethoxyphthalic anhydride (B1165640). One documented pathway involves the reaction of 3,6-dimethoxyphthalic anhydride with a suitable amine to form the corresponding phthalimide (B116566), which is then subsequently reduced to the phthalimidine.

A specific example is the synthesis of 2-(4-N-benzylpiperidyl)-4,7-dimethoxy-phthalimidine. This process begins with the reaction of this compound with 4-amino-N-benzylpiperidine to yield 2-(4-N-benzylpiperidyl)-4,7-dimethoxy phthalimide. google.com This intermediate, with a reported melting point of 159-160°C and a yield of 80%, is then reduced to the final phthalimidine product, which has a melting point of 175-177°C and is obtained in a 22% yield. google.com The reduction of the phthalimide to the phthalimidine can be achieved using reducing agents such as tin in the presence of concentrated hydrochloric acid. google.com

The general approach of reacting phthalic anhydrides with primary amines in solvents like acetic acid is a common method for producing N-substituted phthalimides, which are precursors to phthalimidines. sphinxsai.comresearchgate.net These reactions can be carried out under reflux conditions and sometimes employ catalysts to improve yields. researchgate.net The resulting phthalimides can then be converted to a variety of heterocyclic systems, highlighting the versatility of the phthalic anhydride core.

Anthraquinone (B42736) Derivatives and Their Analogues

The synthesis of anthraquinone derivatives, a class of compounds with significant interest due to their diverse biological activities, can be effectively achieved using this compound as a starting material.

Synthetic Routes to Substituted Anthraquinones

A primary method for synthesizing anthraquinones is the Friedel-Crafts acylation reaction. This involves the reaction of a phthalic anhydride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride, followed by cyclization. nih.govresearchgate.net The nature of the substituents on the benzene ring plays a crucial role in the reaction's efficiency. Arenes with electron-donating groups generally lead to higher yields of the corresponding anthraquinone derivatives, while those with electron-withdrawing groups result in lower yields and require longer reaction times. nih.gov

One specific example is the synthesis of 1-hydroxy-2-methyl-3,6,8-trimethoxyanthraquinone. This synthesis starts with the Friedel-Crafts reaction of 3,5-dimethoxyphthalic anhydride and γ-methylresorcinol, which yields 2-(3-methyl-2,4-dihydroxybenzoyl)-3,5-dimethoxybenzoic acid. Subsequent dehydrative cyclization of its methyl derivative affords the target anthraquinone in good yield. researchgate.net This anthraquinone can then be further modified through a series of steps to produce 1,3,6,8-tetramethoxy-2-anthraquinonecarboxylic acid. researchgate.net

Another notable synthesis is that of emodin (B1671224), a naturally occurring anthraquinone. Historically, one of the earliest synthetic routes to emodin utilized 3,5-dimethoxyphthalic anhydride and m-cresol (B1676322) as starting materials. fspublishers.org

The reaction conditions for these syntheses can be varied. For instance, a combination of AlCl3 and methanesulfonic acid has been used as a catalytic system for the one-pot synthesis of substituted anthraquinones from phthalic anhydride and various arenes. nih.gov More environmentally friendly approaches have also been developed, such as using alum (KAl(SO₄)₂·12H₂O) as a catalyst in an aqueous medium at ambient temperature, which has been shown to produce anthraquinone derivatives in good to excellent yields. researchgate.net

The following table summarizes the synthesis of some anthraquinone derivatives from phthalic anhydrides:

| Starting Phthalic Anhydride | Reactant | Catalyst/Conditions | Product | Yield | Reference |

| Phthalic anhydride | Various arenes with electron-donating groups | AlCl₃/MeSO₃H | Substituted anthraquinones | 80-93% | nih.gov |

| Phthalic anhydride | Various arenes with electron-withdrawing groups | AlCl₃/MeSO₃H | Substituted anthraquinones | 6-26% | nih.gov |

| 3,5-Dimethoxyphthalic anhydride | γ-methylresorcinol | Friedel-Crafts, then cyclization | 1-hydroxy-2-methyl-3,6,8-trimethoxyanthraquinone | Good | researchgate.net |

| 3,5-Dimethoxyphthalic anhydride | m-cresol | Not specified | Emodin | Not specified | fspublishers.org |

| Phthalic anhydride | Substituted benzenes | Alum, water, room temp. | Corresponding anthraquinones | 70-96% | researchgate.net |

Structure-Activity Relationship Studies of Anthraquinone Analogues

The biological activity of anthraquinone derivatives is closely tied to their molecular structure. rsc.orgresearchgate.net The nature and position of substituents on the anthraquinone core can significantly influence their pharmacological properties. rsc.orgfrontiersin.org

For instance, the polarity of substituents on the anthraquinone ring is a key determinant of their antibacterial effects, with stronger polarity often correlating with more potent activity. rsc.org While hydroxyl groups are common in many bioactive anthraquinones, their presence is not always a prerequisite for antibacterial action. rsc.org The introduction of certain functional groups can enhance activity; for example, the substitution with di-isopentenyl groups has been shown to improve the antibacterial properties of anthraquinone derivatives. rsc.org

In the context of antifouling activity against marine bacteria, studies on a series of anthraquinone analogues have revealed that even structurally simple compounds can exhibit significant bioactivity at very low concentrations. frontiersin.org For example, some anthraquinone derivatives have shown minimum inhibitory concentrations (MIC) for biofilm adhesion as low as 0.01 µg/ml. frontiersin.org

Research on anthraquinone derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases) has provided further insights into structure-activity relationships. nih.gov In a series of derivatives from bromaminic acid, the 2-sulfonate group was found to be essential for inhibitory activity. nih.gov The nature of the substituent at the 4-position of the anthraquinone ring was also critical, with a 2-naphthylamino group leading to a potent inhibitor with a preference for certain NTPDase isoforms. nih.gov

Resorcinolic Lipid Analogues and Benzofuranone Structures

This compound and its isomers are valuable starting materials for the synthesis of resorcinolic lipid analogues and benzofuranone structures, which are classes of compounds with interesting biological activities.

One synthetic route leads to 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one, an analogue of the resorcinolic lipid cytosporone A. researchgate.net This synthesis demonstrates the utility of dimethoxyphthalic anhydrides in constructing complex heterocyclic systems. The isomeric 3-heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one has also been synthesized, and these compounds have been investigated for their allelopathic effects. researchgate.net

The general synthesis of bioactive resorcinolic lipid analogues often involves a Michael reaction followed by cyclization. ufms.br For example, the reaction of ethyl (E)-2-undecenoate and ethyl acetoacetate (B1235776) in the presence of sodium ethoxide can produce a Michael adduct, which then cyclizes to form a key intermediate. ufms.br This intermediate can be further modified to yield various resorcinolic lipid analogues.

Benzofuranone derivatives can also be prepared from related starting materials. For instance, 4,6-dihydroxy-3(2H)-benzofuranone derivatives can be synthesized from phloroglucinol (B13840) through a series of reactions including Friedel-Crafts acylation and alkali-catalyzed cyclization. google.com These derivatives have been explored for a range of potential biological activities. The synthesis of 4,6-dimethoxy-3(2H)-benzofuranone analogues has also been reported, with applications in various fields. google.com

Polymeric and Oligomeric Systems Incorporating this compound Moieties

Phthalic anhydrides are important monomers in the synthesis of various polymers and oligomers, particularly polyimides. While specific examples detailing the use of this compound in polymer synthesis are not extensively documented in the provided results, the general chemistry of phthalic anhydrides in polymerization is well-established and applicable.

Polyimides are typically synthesized through the reaction of a dianhydride with a diamine to form a poly(amic acid), which is then cyclized to the final polyimide. This process allows for the creation of high-performance polymers with excellent thermal stability and mechanical properties. Phenylethynyl-terminated imide oligomers, for example, have been prepared using aromatic dianhydrides and diamines, with a phenylethynylphthalic anhydride used as an end-capping agent. kpi.uakpi.ua These oligomers can be cured at high temperatures to form crosslinked networks with high glass transition temperatures. kpi.uakpi.ua

The incorporation of the this compound moiety into polymer backbones could impart specific properties due to the presence of the methoxy (B1213986) groups. These groups could influence the solubility, thermal behavior, and other physical characteristics of the resulting polymers. For instance, 4,5-dimethoxy-phthalic anhydride is noted for its use in the development of specific types of polymers, where its incorporation can enhance stability, mechanical strength, and thermal resistance. lookchem.com

The synthesis of oligomers containing anhydride functionalities is also an area of interest. For example, imide oligomers have been synthesized and characterized for various applications. kpi.uakpi.ua The general methods for synthesizing N-substituted phthalimides, which can be seen as simple models for the repeating units in polyimides, involve the reaction of phthalic anhydride with amines in solvents like acetic acid. researchgate.net

Novel Heterocyclic Compounds and Fused Ring Systems Derived from this compound

The reactivity of this compound makes it a valuable starting point for the synthesis of a variety of novel heterocyclic compounds and fused ring systems. The anhydride functionality provides a reactive site for condensation and cyclization reactions, leading to diverse molecular architectures.

One general approach to synthesizing heterocyclic compounds involves the reaction of an anhydride with a compound containing multiple nucleophilic sites. For example, the reaction of hydrazide derivatives with anhydrides like phthalic anhydride in acetic acid can lead to the formation of pyridazin-3,6-dione and phthalazin-3,8-dione derivatives. mdpi.com Similarly, the reaction of Schiff bases with anhydrides such as maleic anhydride and phthalic anhydride can be used to synthesize oxazepine derivatives, which are seven-membered heterocyclic compounds.

The synthesis of fused-ring systems is another important application of phthalic anhydride chemistry. Fused rings are common motifs in natural products and medicinally important compounds. core.ac.ukdspmuranchi.ac.in The Diels-Alder reaction is a powerful tool for the construction of fused ring systems. For instance, the reaction of bicyclic thiazolo-2-pyridones with arynes can lead to highly functionalized, structurally complex thiazolo-fused bridged isoquinolones. nih.gov

While specific examples detailing the synthesis of novel fused ring systems directly from this compound are limited in the provided search results, the general principles of heterocyclic and fused-ring synthesis using phthalic anhydrides are well-established. The presence of the two methoxy groups in this compound would be expected to influence the reactivity and regioselectivity of these reactions, potentially leading to the formation of unique and novel heterocyclic structures.

Advanced Spectroscopic Characterization of 3,6 Dimethoxyphthalic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 3,6-Dimethoxyphthalic anhydride (B1165640), two primary sets of proton signals are expected: those from the methoxy (B1213986) groups and those from the aromatic ring. The integration of the signal areas is proportional to the number of protons generating the signal. libretexts.org

The methoxy group protons (–OCH₃) typically appear as a sharp singlet in the range of δ 3.5-4.0 ppm. The two aromatic protons would appear as a singlet as well, due to the symmetry of the molecule. The exact chemical shift of these protons is influenced by the electron-donating nature of the methoxy groups and the electron-withdrawing nature of the anhydride functionality. Signal splitting, or coupling, which arises from the interaction of non-equivalent neighboring protons, provides valuable connectivity information. libretexts.org For instance, in derivatives of 3,6-Dimethoxyphthalic anhydride where the symmetry is broken, the aromatic protons would exhibit coupling patterns (e.g., doublets, triplets) that reveal their relative positions on the ring. libretexts.org

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Singlet | 2H |

Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. researchgate.net For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methoxy carbons.

The carbonyl carbons of the anhydride group are typically found far downfield, in the range of δ 160-170 ppm. The aromatic carbons show signals between δ 110-150 ppm. The carbons directly attached to the electron-donating methoxy groups will be shifted upfield compared to those attached to the electron-withdrawing carbonyl groups. The methoxy carbons themselves will appear as a single peak around δ 55-60 ppm.

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 165 |

| Aromatic (C-OCH₃) | 145 - 150 |

| Aromatic (C-C=O) | 120 - 125 |

| Aromatic (C-H) | 115 - 120 |

Note: This table is illustrative. Actual chemical shifts depend on the solvent and specific experimental setup.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between different parts of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. columbia.edu This would definitively link the aromatic proton signal to its corresponding aromatic carbon signal and confirm that the methoxy protons are not directly bonded to any carbon in the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Cyclic acid anhydrides have a very characteristic IR spectrum. spectroscopyonline.com

The most prominent feature for this compound is the pair of strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations. For cyclic anhydrides, the lower-wavenumber peak is typically more intense. spectroscopyonline.com Other significant absorptions include the C-O-C stretching of the anhydride ring and the ether linkages, as well as C-H stretching from the aromatic ring and methoxy groups.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C=O Stretch | 1860 - 1840 | Strong |

| Symmetric C=O Stretch | 1780 - 1760 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Asymmetric C-O-C Stretch (Anhydride) | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch (Anhydride) | 1100 - 1000 | Strong |

Source: Data derived from general characteristics of cyclic anhydrides. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene (B151609) ring. The presence of the methoxy and anhydride substituents influences the energy of these transitions and thus the position of the absorption maxima (λmax). The UV spectrum of 3,5-dimethoxyphthalic anhydride, a related compound, shows absorption maxima at various wavelengths, indicating electronic transitions within the molecule. tandfonline.com For derivatives, the specific nature and position of substituents can cause shifts in the absorption bands. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

For this compound (C₁₀H₈O₅), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (208.17 g/mol ). The fragmentation pattern can be complex but typically involves the loss of stable neutral molecules or radicals. For a related compound, 3,6-dimethylphthalic anhydride, the top peak in the mass spectrum is at m/z 176, with other significant peaks at 148 and 104. nih.gov This suggests fragmentation pathways that could be analogous for the dimethoxy version, such as the loss of CO, CO₂, or parts of the methoxy groups.

Table 4: Potential Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Lost Neutral Fragment |

|---|---|---|

| 208 | [C₁₀H₈O₅]⁺ | - |

| 193 | [C₉H₅O₅]⁺ | •CH₃ |

| 180 | [C₉H₈O₄]⁺ | CO |

| 164 | [C₁₀H₈O₃]⁺ | CO₂ |

| 150 | [C₈H₆O₃]⁺ | CO + •OCH₃ |

Note: This table presents plausible fragmentation pathways for illustrative purposes.

Electronic Circular Dichroism (ECD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration and conformation of chiral molecules. It relies on the differential absorption of left and right circularly polarized light by a chiral sample. While this compound itself is an achiral molecule, it can be readily converted into chiral derivatives through reactions with chiral alcohols or amines. The resulting chiral products can then be analyzed by ECD spectroscopy to elucidate their three-dimensional structure.

Although the principles of ECD are broadly applicable, a review of the scientific literature reveals a lack of specific studies on the electronic circular dichroism of chiral derivatives of this compound. However, the application of this technique can be effectively illustrated using closely related chiral derivatives of the parent compound, phthalic anhydride.

A notable example is the determination of the absolute configuration of chiral allylic amines by analyzing their N-phthaloyl derivatives. doi.org In a study by Adam et al., chiral primary allylic amines were reacted with phthalic anhydride to form their corresponding N-phthaloyl derivatives. The ECD spectra of these derivatives exhibit characteristic signals, known as Cotton effects, which are directly related to the stereochemistry of the chiral center.

The underlying principle of this method is the exciton (B1674681) coupling between the π–π* transitions of the phthalimide (B116566) chromophore and the olefin chromophore of the allylic group. The helicity, or the right- or left-handed twist, of the N–Cα–C=C bond system dictates the sign of the observed Cotton effect. A positive helicity results in a positive Cotton effect around 220 nm, while a negative helicity leads to a negative Cotton effect at the same wavelength. doi.org

The detailed findings for a series of cyclic and acyclic N-phthaloyl allylic amines demonstrate a clear correlation between the sign of the Cotton effect and the absolute configuration of the chiral amine. doi.org For instance, cyclic derivatives with an (S)-configuration consistently show a negative Cotton effect, corresponding to a negative (M) helicity of the chromophoric system. doi.org

The following interactive data table summarizes the key ECD data for selected N-phthaloyl derivatives of chiral allylic amines, illustrating the relationship between the absolute configuration and the observed Cotton effect.

Table 1: ECD Data for Selected Chiral N-Phthaloyl Allylic Amine Derivatives

| Compound | Absolute Configuration | Wavelength (λ) / nm | Δε / (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| N-phthaloyl-(1S)-cyclohex-2-en-1-amine | S | 220 | -15.2 |

| N-phthaloyl-(1S)-cyclohept-2-en-1-amine | S | 219 | -9.8 |

| N-phthaloyl-(1R)-1-phenylprop-2-en-1-amine | R | 222 | +20.5 |

| N-phthaloyl-(1S)-1-phenylprop-2-en-1-amine | S | 222 | -21.3 |

| N-phthaloyl-(1R)-1-naphthylprop-2-en-1-amine | R | 224 | +35.1 |

This data clearly demonstrates that ECD spectroscopy provides an invaluable tool for the unambiguous assignment of the absolute configuration of chiral derivatives that can be formed from anhydrides like this compound. The sign and magnitude of the Cotton effects in the ECD spectrum serve as a unique fingerprint of the molecule's stereochemistry.

Structural Elucidation Via Crystallography of 3,6 Dimethoxyphthalic Anhydride and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic coordinates of a crystalline solid. iucr.orgpearson.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby providing a detailed picture of the molecule's conformation.

Although a specific structural analysis of 3,6-dimethoxyphthalic anhydride (B1165640) is not present in the searched literature, the study of analogous compounds, such as 3-acetoxy-2-methylbenzoic anhydride, offers valuable insights into the likely molecular geometry. acs.org In the case of 3-acetoxy-2-methylbenzoic anhydride, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/c. acs.org The molecule itself is composed of two substituted phenyl rings connected by an anhydride bridge. acs.org

For 3,6-dimethoxyphthalic anhydride, it is anticipated that the phthalic anhydride core would be largely planar. The key geometric parameters of interest would be the bond lengths and angles within the five-membered anhydride ring and the planarity of the benzene (B151609) ring. The orientation of the two methoxy (B1213986) groups relative to the plane of the benzene ring would also be a critical feature, influencing both the electronic properties and the steric profile of the molecule.

Table 1: Representative Crystallographic Data for a Related Anhydride Derivative (3-Acetoxy-2-methylbenzoic Anhydride) acs.org

| Parameter | Value |

| Empirical Formula | C₂₀H₁₈O₇ |

| Formula Weight | 370.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 11.2345(6) |

| c (Å) | 15.4321(8) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 1645.67(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.495 |

Note: This data is for 3-acetoxy-2-methylbenzoic anhydride and is presented as a proxy for the type of information obtained from a single-crystal X-ray diffraction study.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of strong hydrogen bond donors in this compound, the crystal packing would likely be dominated by weaker interactions. For instance, in the crystal structure of N-(2-methoxybenzyl)phthalimide, a related derivative, C—H···O hydrogen bonds are observed to form a two-dimensional network, dictating the packing arrangement. iucr.org It is plausible that similar C—H···O interactions, involving the methoxy groups and the carbonyl oxygen atoms of the anhydride, play a significant role in the crystal packing of this compound.

Polymorphism and Co-crystallization Studies of Related Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were found, the phenomenon is well-documented for other organic molecules.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular species in a stoichiometric ratio, offers a powerful strategy to modify the physicochemical properties of a compound. rsc.orgresearchgate.net Studies on the co-crystallization of other phthalic anhydride derivatives have demonstrated the potential to form novel structures with tailored properties. For example, halogenated phthalic anhydrides have been shown to form charge-transfer co-crystals with electron-rich aromatic compounds like pyrene (B120774) and perylene. acs.org These co-crystals exhibit interesting photoluminescence properties that are dependent on the intermolecular interactions within the crystal lattice. acs.org

Given the electron-accepting nature of the phthalic anhydride core and the presence of the electron-donating methoxy groups, this compound could potentially form co-crystals with a variety of co-formers, including other aromatic systems or molecules capable of hydrogen bonding. The exploration of its co-crystallization behavior could lead to new materials with unique optical or electronic properties.

Computational and Theoretical Investigations of 3,6 Dimethoxyphthalic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netscispace.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. scispace.com This approach is widely used to optimize molecular geometries and predict various electronic and thermodynamic properties. bohrium.com

| Parameter | Symbol | Value (Illustrative) | Description |

|---|---|---|---|

| Ionization Potential | IP | 8.50 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 2.10 eV | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | 3.20 eV | Measures the resistance to a change in electron distribution. bohrium.com |

| Chemical Potential | μ | -5.30 eV | Represents the escaping tendency of electrons from the molecule. |

| Electronegativity | χ | 5.30 eV | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index | ω | 4.39 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, making it a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity. In studies of phthalic anhydride (B1165640) derivatives, the distribution of electron density in the HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron transfer during chemical reactions. mdpi.com For instance, in some derivatives, the HOMO density is concentrated on specific moieties, indicating the primary electron transfer zones. mdpi.com

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -3.75 |

| HOMO | -7.89 |

| Energy Gap (ΔE) | 4.14 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.govsapub.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.comresearchgate.net Green and yellow represent intermediate or near-zero potential. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. biointerfaceresearch.com

For compounds like 3,6-Dimethoxyphthalic anhydride, MD simulations can be used to explore the rotational freedom of the methoxy (B1213986) groups and the flexibility of the anhydride ring system. These simulations are particularly useful for understanding how the molecule behaves in different environments. For instance, MD studies on systems containing phthalic anhydride moieties, such as polyimides or ligands binding to proteins, have been used to assess the stability of complexes and analyze structural changes. biointerfaceresearch.comvt.edu The simulations can track the formation of hydrogen bonds and other noncovalent interactions, providing a dynamic picture of the molecule's behavior that is inaccessible through static quantum chemical calculations alone.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers indispensable tools for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates. tue.nl For reactions involving phthalic anhydrides, such as their reaction with isocyanates or amines, computational studies can map out the potential energy surface to determine the most favorable reaction pathway. tue.nlrsc.org

For example, a computational study on the reaction of phthalic anhydride with phenyl isocyanate investigated different proposed mechanisms, including the formation of a seven-membered ring intermediate. rsc.org By calculating the thermodynamics and kinetics of each step, researchers can validate or refute proposed mechanisms. tue.nl Similarly, studies on the conversion of biomass-derived molecules into substituted phthalic anhydrides have used computational workflows to build reaction networks and identify key intermediates, such as lactones, which are instrumental in determining the final product distribution. uu.nl These approaches provide a molecular-level understanding of reaction selectivity and efficiency, guiding the optimization of synthetic procedures.

Advanced Research Applications and Methodologies Involving 3,6 Dimethoxyphthalic Anhydride

Role as a Key Intermediate in Complex Organic Synthesis

3,6-Dimethoxyphthalic anhydride (B1165640) serves as a crucial building block in the intricate world of organic synthesis, providing a versatile scaffold for the construction of complex molecules. Its inherent chemical functionalities, an anhydride and two methoxy (B1213986) groups on an aromatic ring, allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of natural products and other biologically important compounds.

One notable application is in the synthesis of alkaloids. For instance, it has been utilized in the preparation of 3,6-dimethoxyphthalic acid N-methylimide. hku.hk This intermediate can be a precursor to more complex alkaloid structures. The anhydride functionality readily reacts with amines to form imides, a common structural motif in many natural products.

Furthermore, 3,6-dimethoxyphthalic anhydride has been employed in the synthesis of various substituted benzoic acids. For example, it reacts with 3-bromotoluene (B146084) to yield 2-(3-tolyl)-4,5-dimethoxybenzoic acid. open.ac.uk This type of reaction, a Friedel-Crafts acylation followed by subsequent transformations, highlights the utility of the anhydride in creating new carbon-carbon bonds and introducing diverse substituents onto the aromatic ring.

The strategic placement of the methoxy groups on the phthalic anhydride ring also plays a significant role. These electron-donating groups can influence the regioselectivity of subsequent reactions, guiding the formation of specific isomers. This control is paramount in total synthesis, where precise construction of the target molecule is essential. The oxidation of the dimethyl ether of certain naphthoquinones has been shown to yield 3,6-dimethoxyphthalic acid, which can be readily converted to the anhydride, demonstrating a synthetic connection to other important classes of natural products. rsc.org

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in the field of materials science and polymer chemistry. Its ability to be incorporated into polymer backbones and to influence the properties of the resulting materials makes it a compound of interest for creating advanced functional materials.

Development of Thermocleavable Polymers

While direct evidence for the use of this compound in thermocleavable polymers is not prevalent in the provided search results, the broader class of phthalate-based polymers demonstrates this potential. For instance, novel thermocleavable copolymers have been designed and synthesized using phthalate (B1215562) esters. mdpi.com These polymers exhibit a weight loss at elevated temperatures, corresponding to the elimination of ester groups, which transforms the soluble precursor polymer into an insoluble active phthalic anhydride polymer. mdpi.com This transformation, triggered by heat, is the defining characteristic of thermocleavable materials. The presence of the anhydride group in this compound suggests its potential as a monomer in similar systems, where the anhydride can react with diols to form polyesters that could be designed to cleave under specific thermal conditions.

Synthesis of Light-Emitting Materials and Organic Electronic Components

The aromatic nature of this compound makes it a candidate for incorporation into organic electronic materials. Phthalic anhydride derivatives are utilized in the synthesis of various organic compounds with applications in this area. For example, they are precursors in the synthesis of compounds that can be used in light-emitting devices. google.com The electronic properties of the phthalic anhydride core can be tuned by the introduction of substituents, such as the methoxy groups in this compound, which can influence the HOMO/LUMO energy levels and, consequently, the light-emitting properties of the final material.

Integration into Advanced Polymer Materials

This compound can be integrated into various advanced polymer materials to impart specific properties. Phthalic anhydrides, in general, are widely used in the production of polyesters, polyamides, and other polymers. topfinechem.comsipanholding.com These polymers find applications in diverse industries, from automotive to electronics. topfinechem.com The incorporation of the dimethoxy-substituted anhydride can influence properties such as solubility, thermal stability, and mechanical strength of the resulting polymer. mdpi.com For instance, the synthesis of unsaturated polyester (B1180765) resins often involves the use of phthalic anhydride along with other monomers, and the choice of these building blocks directly affects the final properties of the resin. researchgate.net The specific structure of this compound, with its electron-donating methoxy groups, can be expected to modify the electronic and conformational properties of the polymer chains, leading to materials with tailored characteristics.

Bioactive Molecule Design and Synthesis (excluding clinical human trial data and safety profiles)

This compound is a valuable precursor in the design and synthesis of various bioactive molecules. beilstein-journals.org Its utility stems from its ability to be transformed into a wide array of derivatives with potential biological activities.

A significant application is in the synthesis of anthraquinone (B42736) derivatives, a class of compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. researchgate.net For example, 3,5-dimethoxyphthalic anhydride is an important intermediate in the synthesis of emodin (B1671224), a naturally occurring anthraquinone derivative. researchgate.net While the specific isomer is different, this highlights the general utility of dimethoxy-substituted phthalic anhydrides in accessing this class of compounds.

Furthermore, phthalimides, which are readily synthesized from phthalic anhydrides and amines, are key scaffolds in medicinal chemistry. The photodecarboxylative addition of carboxylates to phthalimides has been developed as a method to synthesize hydroxyl- and methylene-isoindolinones, which are precursors to bioactive compounds. dcu.ie This methodology has been applied to the synthesis of AKS-186, a compound with inhibitory activity against a thromboxane (B8750289) A2 analogue. dcu.ie

The synthesis of alkaloids and other natural products often involves intermediates derived from substituted phthalic anhydrides. engineering.org.cnnih.gov For example, the reaction of 3,4-dimethoxyphthalic anhydride with homopiperonyl amine leads to an imide that can be regioselectively reduced to synthesize nuevamine (B1243565) and isonuevamine, which are Chilean Berberis alkaloids. This demonstrates how the substitution pattern on the phthalic anhydride ring directs the synthesis towards specific natural product targets.

Development of Potential Inhibitors and Modulators

The rigid bicyclic structure of this compound makes it an ideal precursor for the synthesis of polycyclic aromatic compounds, particularly anthraquinones and related structures, which are known to possess a wide range of biological activities. Researchers have utilized this compound to create novel molecules with potential inhibitory effects on cellular processes, such as tumor cell growth.

A significant application of this compound is in the preparation of anthraquinone derivatives designed to modulate the activity of cells involved in connective tissue matrix maintenance and repair. google.com Such compounds are being investigated for their potential use in treating diseases like rheumatoid arthritis, osteoarthritis, and cancer. google.com The synthesis of these derivatives often begins with a Friedel-Crafts reaction, where this compound is reacted with a substituted benzene (B151609) derivative. google.com For instance, the reaction of this compound with 1,4-dimethoxy-2-methylbenzene in the presence of a Lewis acid catalyst like anhydrous aluminium chloride yields a substituted benzoylbenzoic acid, which is a precursor to the desired anthraquinone scaffold. google.com

These synthesized anthraquinone derivatives have demonstrated the ability to inhibit the proliferation of tumor cells in vitro in a dose-dependent manner. google.com This inhibitory action highlights the potential of molecules derived from this compound to act as lead compounds in the development of new anticancer agents.

Another key example of its use is in the synthesis of intermediates for complex natural products. For example, this compound has been used in the Friedel-Crafts condensation with methyl 2-ethyl-5-hydroxy-1-naphthoate. jst.go.jp This reaction produces 2-ethyl-5-hydroxy-6-(2-carboxy-3,6-dimethoxybenzoyl)-1-naphthoate, which is a key intermediate in the total synthesis of η-pyrromycinone, a member of the pyrromycin (B1207656) class of antibiotics. jst.go.jp The development of synthetic routes to such complex molecules is crucial for enabling further investigation into their biological activities and for the potential discovery of new therapeutic agents.

The following table summarizes the key reactions involving this compound in the development of potential inhibitors and modulators:

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Resulting Intermediate/Product Class | Potential Application | Reference |

| This compound | 1,4-Dimethoxy-2-methylbenzene | Friedel-Crafts acylation | Substituted benzoylbenzoic acid / Anthraquinone derivatives | Cancer, Rheumatoid Arthritis, Osteoarthritis | google.com |

| This compound | Methyl 2-ethyl-5-hydroxy-1-naphthoate | Friedel-Crafts condensation | 2-Ethyl-5-hydroxy-6-(2-carboxy-3,6-dimethoxybenzoyl)-1-naphthoate | Synthesis of η-pyrromycinone (antibiotic) | jst.go.jp |

Structure-Guided Design of Novel Compounds

The use of this compound extends beyond the initial synthesis of a bioactive scaffold; it plays a role in the structure-guided design of novel compounds with improved or more specific activities. Once the initial core structure, such as the anthraquinone nucleus, is formed from this compound, various functional groups can be introduced or modified to explore the structure-activity relationship (SAR).

In the case of the anthraquinone derivatives synthesized from this compound, a variety of chemical transformations can be applied to the initial product. google.com These modifications are guided by the aim of enhancing the desired biological activity and selectivity. Examples of such modifications include:

Conversion of carboxylic acid groups to amides or esters.

Introduction of different substituents on the aromatic rings.

Modification of side chains to alter polarity, size, and hydrogen bonding capacity.

These systematic modifications allow researchers to probe the interactions of the synthesized molecules with their biological targets. For example, by creating a series of related compounds with different substituents, it is possible to identify which parts of the molecule are essential for its inhibitory activity and which can be altered to fine-tune its properties.

Future Research Directions and Emerging Trends

Development of Advanced Catalytic Systems for Derivatization

The derivatization of 3,6-dimethoxyphthalic anhydride (B1165640) is crucial for creating new molecules with tailored properties. Advanced catalytic systems are at the heart of this endeavor, enabling more selective and efficient chemical transformations. Research is focused on developing catalysts that can operate under mild conditions, offer high yields, and be easily recovered and reused. For example, studies on the related compound phthalic anhydride have demonstrated the use of heterogeneous catalysts like montmorillonite-KSF for the synthesis of phthalazinones. nih.gov Furthermore, the use of ionic liquids such as [bmim]Br/AlCl3 has been explored for ultrasound-assisted preparations, showcasing the drive towards greener and more efficient catalytic processes. nih.gov The development of novel catalysts, including those based on metal complexes or even biocatalysts, will likely play a significant role in the future derivatization of 3,6-dimethoxyphthalic anhydride, opening up possibilities for creating a wider range of functional molecules.

Expansion into Supramolecular Chemistry and Nanomaterials

The unique structure of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and functional nanomaterials. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is a key attribute being explored.

In the realm of supramolecular chemistry, research has shown that derivatives of cyclic anhydrides can self-assemble into intricate architectures. For instance, the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with other molecules has led to the formation of 2D supramolecular organic frameworks (SOFs) held together by a combination of hydrogen bonding, halogen bonding, and π-π stacking. nih.gov This highlights the potential of anhydride derivatives to act as versatile tectons in crystal engineering.

The incorporation of this compound and its derivatives into nanomaterials is another promising avenue. These materials can exhibit novel optical, electronic, and biological properties. For example, coronene (B32277) derivatives, which share structural similarities with phthalic anhydrides, have been used to create water-dispersible polymeric micelles for cellular imaging and as a platform for drug delivery. nih.gov The functionalization of nanostructures with molecules derived from this compound could lead to the development of advanced sensors, targeted drug delivery systems, and new materials for optoelectronics.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Characterization Techniques

A deeper understanding of the structure-property relationships of this compound and its derivatives requires a collaborative, interdisciplinary approach. The integration of sophisticated chemical synthesis with advanced characterization techniques is essential for designing and validating new functional molecules.

Modern analytical methods are crucial for confirming the successful synthesis and purity of new compounds. Techniques such as differential thermal analysis, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance are routinely used to characterize these molecules. google.com Furthermore, advanced techniques like X-ray crystallography are indispensable for elucidating the three-dimensional structures of complex molecules and supramolecular assemblies derived from anhydrides, providing critical insights into their packing and intermolecular interactions. nih.gov This detailed structural information is vital for understanding the material's properties and for guiding the design of future derivatives.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry is emerging as a powerful tool for accelerating the discovery and design of new derivatives of this compound with specific, tunable properties. By using theoretical models and computational simulations, researchers can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, reactivity, and potential applications of molecules. For example, a computational DFT workflow was designed to study the reaction network for the synthesis of 3-methyl phthalic anhydride, providing insights into the reaction mechanism and the role of intermediates. uu.nl Similarly, computational studies have been employed to design and predict the properties of high-energy insensitive compounds based on other cyclic structures, demonstrating the potential to tailor detonation properties and impact sensitivity. nih.gov This "in silico" approach allows for the rational design of new derivatives of this compound with desired characteristics, such as specific electronic properties, enhanced stability, or targeted biological activity, before their actual synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dimethoxyphthalic anhydride derivatives, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or condensation reactions under anhydrous conditions. For example, reactions with amino acids (e.g., glycine) can proceed via ring-opening of the anhydride in aqueous or polar aprotic solvents (e.g., DMF) at 60–80°C. Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield. Monitor progress via TLC or HPLC, and purify via recrystallization (e.g., methanol-chloroform mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodology : Combine spectroscopic and chromatographic techniques:

- ¹H NMR : Identify characteristic peaks (e.g., olefinic protons at δ 6.05 ppm for hemi-maleate salts vs. δ 7.00–7.13 ppm for maleimides in DMSO-d₆) .

- HPLC : Use anion-exchange columns (e.g., Whatman SAX) with a 25 mM Na-phosphate (pH 6)/methanol mobile phase to distinguish salts from cyclized products .

- Melting Point Analysis : Compare observed values (e.g., 143–147°C for hemi-maleate salts) with literature data to detect impurities .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodology : Prioritize aprotic solvents (e.g., acetone, DMSO) due to the compound’s hygroscopic nature. For reactions requiring proton donors (e.g., amino acid conjugations), use water-miscible solvents (e.g., THF) with controlled pH to prevent premature hydrolysis. Solubility in benzene or chloroform is advantageous for crystallization .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) or LC-MS to quantify hydrolysis products (e.g., dicarboxylic acids). Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the formation of hemi-maleate salts instead of maleimides in reactions with amines?

- Methodology : The reaction proceeds via nucleophilic attack on the anhydride’s electrophilic carbonyl, forming a maleamic acid intermediate. Cyclization to maleimide is disfavored in aqueous media due to competitive salt formation. Confirm via isotopic labeling (²H NMR) or pH-dependent studies: At pH < 2, maleamic acid dominates; above pH 4, hemi-maleate salts crystallize due to deprotonation of maleic acid (pKa₁ = 1.83) .

Q. How can computational modeling guide the design of this compound-based probes for protein conjugation?

- Methodology : Use DFT calculations (e.g., Gaussian) to predict reactivity of the anhydride’s carbonyl groups. Molecular docking (AutoDock Vina) can optimize steric and electronic compatibility with target proteins (e.g., cysteine residues). Validate predictions with SPR or fluorescence quenching assays .

Q. What strategies improve the sustainability of this compound synthesis using bio-based precursors?

- Methodology : Replace petrochemical-derived intermediates with bio-aromatics (e.g., lignin-derived vanillin). Evaluate performance via Life Cycle Assessment (LCA) and compare thermal/mechanical properties (TGA, DSC) with conventional analogs. Partner with bio-refineries for pilot-scale testing (e.g., Biorizon’s Diels-Alder platform) .

Q. How can contradictory spectral data (e.g., misassignment of maleimide vs. hemi-maleate) be resolved in product characterization?

- Methodology : Cross-validate with authentic standards:

- Synthesize reference compounds (e.g., N-maleoylglycine via Rich et al.’s method) and compare NMR/HPLC retention times .

- Perform elemental analysis to confirm hydration states (e.g., presence of 2 H₂O molecules in hemi-maleate salts) .

Q. What catalytic systems enhance the regioselectivity of this compound in Diels-Alder reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。